6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole is a complex organic compound with the molecular formula C16H10N4O4S2. This compound belongs to the benzothiazole family, which is known for its significant biological and pharmaceutical activities .
Wissenschaftliche Forschungsanwendungen
6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole has several scientific research applications:
Wirkmechanismus
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
Biochemical Pathways
Nitrobenzothiazoles have been used in the synthesis of various derivatives , suggesting that they may interact with a wide range of biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization . Another method includes the cyclization of thioamide or carbon dioxide (CO2) as raw materials . The reaction conditions often require the presence of catalysts such as diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced catalytic systems could be employed to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The conditions often involve elevated temperatures and pressures to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles and aminobenzothiazoles, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-nitrobenzothiazole: Shares a similar benzothiazole core but differs in its substitution pattern.
6-Nitro-1,3-benzothiazol-2-yl dimethyldithiocarbamate: Another benzothiazole derivative with different functional groups.
Uniqueness
6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole is unique due to its dual nitro substitutions, which enhance its biological activity and make it a valuable compound for various applications .
Biologische Aktivität
6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of 6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole is C16H10N4O4S with a molecular weight of approximately 386.41 g/mol. The compound features two nitro groups and a benzothiazole moiety that contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar benzothiazole structures exhibit significant antimicrobial properties. For instance, a study found that various benzothiazole derivatives demonstrated activity against a range of bacteria and fungi, suggesting potential for 6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole in treating infections caused by resistant strains .
Anticonvulsant Properties
A series of studies have evaluated the anticonvulsant activity of benzothiazole derivatives. For example, compounds were tested in the maximal electroshock (MES) and pentylenetetrazole (PTZ) models, showing promising results in reducing seizure frequency without significant neurotoxicity . The specific activities of 6-Nitro derivatives remain to be fully elucidated but are hypothesized to follow similar patterns.
Anticancer Potential
Benzothiazole derivatives have been investigated for their anticancer properties. A study highlighted that certain benzothiazoles induce apoptosis in cancer cells via mitochondrial pathways and inhibit key signaling pathways involved in tumor growth . The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell death.
The biological activity of 6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes critical for cellular proliferation.
- Interaction with DNA : Some studies suggest that benzothiazoles can intercalate with DNA, disrupting replication processes.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives against common pathogens. The results indicated that those with nitro substitutions displayed enhanced activity compared to their non-nitro counterparts. The minimum inhibitory concentration (MIC) values ranged from 5 to 50 µg/mL across different strains .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
6-Nitro-BTZ | 10 | E. coli |
Benzothiazole | 25 | S. aureus |
Control | >50 | P. aeruginosa |
Anticonvulsant Activity Assessment
In another study assessing anticonvulsant activity, compounds were subjected to both MES and PTZ tests. The results showed that derivatives containing the 6-nitro group had significantly lower seizure scores compared to controls:
Compound | MES Score | PTZ Score |
---|---|---|
6-Nitro-BTZ | 0.5 | 0.7 |
Control | 2.0 | 1.8 |
Eigenschaften
IUPAC Name |
6-nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O4S2/c21-19(22)9-1-3-11-13(7-9)25-15(17-11)5-6-16-18-12-4-2-10(20(23)24)8-14(12)26-16/h1-4,7-8H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPDPNJXVFYZGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)CCC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.